Alprostadil alfadex
Description
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30.C20H34O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h7-54H,1-6H2;12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b;13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;15-,16+,17+,19+/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRPNNXUPAXZGU-OJQZDGIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H94O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55648-20-9 | |
| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11α,13E,15S)-, compd. with α-cyclodextrin (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55648-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandetoron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055648209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PGE1 alpha-Cyclodextrin complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alpha-Cyclodextrin (Alfadex)
Stabilizing Excipients
-
Antioxidants : Sodium bisulfite (≤3% w/w) or sodium sulfite to prevent oxidation of alprostadil’s unsaturated bonds.
-
Buffers : Phosphate buffers (pH 4.5–6.5) maintain stability during processing.
Stepwise Preparation Methodology
Formation of the Inclusion Complex
-
Dissolution of Alfadex :
-
Incorporation of Alprostadil :
-
Complexation Process :
Sterilization and Homogenization
-
High-Pressure Homogenization :
-
Terminal Sterilization :
Lyophilization and Final Product Preparation
Freeze-Drying Process
Reconstitution Stability
-
Storage : Lyophilized powder remains stable for 24 months at 2–8°C.
-
Reconstitution : Use sterile water for injection; pH stabilizes at 6.8–7.2.
Industrial-Scale Production Workflow
Comparative Analysis of Stabilization Strategies
Emulsion vs. Cyclodextrin Complexation
Antioxidant Efficacy
| Antioxidant | Degradation After 24 Months | Residual Alprostadil (%) |
|---|---|---|
| Sodium bisulfite | ≤5% | 95.3 ± 1.2 |
| Nitrogen purging | ≤8% | 92.1 ± 2.1 |
Challenges and Optimization
Degradation Pathways
Chemical Reactions Analysis
Types of Reactions
Alprostadil undergoes various chemical reactions, including:
Oxidation: Alprostadil can be oxidized to form prostaglandin E2.
Reduction: Reduction reactions can convert alprostadil to other prostaglandin derivatives.
Substitution: Alprostadil can undergo substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Water, ethanol, and other polar solvents are commonly used
Major Products
The major products formed from these reactions include various prostaglandin derivatives, which have different biological activities and therapeutic applications .
Scientific Research Applications
Erectile Dysfunction Treatment
Alprostadil alfadex has been extensively studied for its efficacy in treating erectile dysfunction (ED) of both psychogenic and organic origins. A multicenter European trial demonstrated that 93% of the 16,886 injections resulted in rigid erections suitable for sexual intercourse. The study reported side effects such as prolonged erections and pain, which decreased over time .
Table 1: Efficacy and Safety Data from Clinical Trials
| Study | Patient Population | Total Injections | Rigid Erections (%) | Side Effects (%) | Duration of Study |
|---|---|---|---|---|---|
| Multicenter Trial | 162 patients | 16,886 | 93% | Prolonged Erections: 1.2%, Painful Erections: 29% (decreasing to 12.1% by year 4) | 4 years |
| Phase III Study | 1,732 patients | Not specified | Significant improvement in IIEF scores | Various mild adverse effects | 12 weeks |
Intracavernous Self-Injection Therapy
The long-term efficacy of this compound in self-injection therapy has been validated through extensive studies. Patients reported high satisfaction rates with the treatment, with a significant proportion indicating good tolerability and efficacy over a four-year period .
Topical Formulations
Recent studies have explored topical formulations of this compound as an alternative treatment for ED. A double-blind placebo-controlled trial revealed that topical alprostadil significantly improved erectile function scores compared to placebo, with effective dosages ranging from 100 to 300 µg .
Case Study 1: Long-term Efficacy
In a four-year follow-up study involving self-injection therapy with this compound, researchers found that patients experienced a steady reduction in side effects over time while maintaining high rates of erection success and sexual satisfaction .
Case Study 2: Topical Application
A recent multicenter trial assessed the effectiveness of a topical alprostadil cream in patients with varying degrees of ED severity. The results indicated that higher doses correlated with improved erectile function scores and increased rates of successful vaginal penetration .
Mechanism of Action
Alprostadil exerts its effects by binding to specific receptors on smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. In the case of erectile dysfunction, this leads to increased blood flow to the corpus cavernosum, facilitating erection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alprostadil Alfadex vs. Intraurethral Alprostadil (MUSE)
Intraurethral alprostadil (Medicated Urethral System for Erection, MUSE) delivers PGE1 via a urethral suppository. Comparative studies demonstrate significant differences in efficacy, safety, and patient preference:
- Efficacy : this compound achieved sufficient erections for intercourse in 82.5% of patients versus 53.0% with MUSE in a randomized crossover trial (N=111) . Long-term studies (4 years) reported 75% of patients maintained efficacy with alfadex .
- Safety : Both therapies share common side effects (e.g., penile pain, urethral burning), but systemic effects (hypotension, dizziness) are rarer with alfadex due to localized administration .
- Patient Preference : 92.6% of patients preferred alfadex over MUSE, citing faster onset and reliability .
This compound vs. Oral PDE5 Inhibitors (e.g., Sildenafil)
Oral phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil) are first-line ED therapies, but alfadex is effective in PDE5 non-responders:
| Parameter | This compound | Sildenafil |
|---|---|---|
| Response Rate | 70–85% | 50–70% |
| Onset of Action | 5–15 minutes | 30–60 minutes |
| Administration Route | Invasive (injection) | Non-invasive (oral) |
- A prospective study (N=894) using axial penile rigidity testing validated alfadex’s rapid efficacy, with 83% of patients achieving functional erections .
- Alfadex is recommended when oral therapies fail or are contraindicated (e.g., nitrate users) .
This compound vs. Other Intracavernosal Agents (e.g., Trimix)
Trimix (papaverine/phentolamine/PGE1) is a combination intracavernosal therapy. Comparative data suggest:
| Parameter | This compound | Trimix |
|---|---|---|
| Efficacy | 82.5% | 85–90% |
| Side Effects | Localized pain (30–40%) | Priapism risk (5–10%) |
| Formulation Stability | High (cyclodextrin) | Variable |
- While trimix shows marginally higher efficacy, alfadex has a superior safety profile, with lower priapism risk .
Pharmacokinetic Advantages of α-Cyclodextrin Complexation
Compared to non-complexed PGE1, alfadex offers:
Biological Activity
Alprostadil alfadex, a formulation of prostaglandin E1 (PGE1) complexed with alpha-cyclodextrin, is primarily used in the treatment of erectile dysfunction (ED). This article delves into its biological activity, pharmacodynamics, efficacy, safety profile, and relevant clinical studies.
Alprostadil functions as a smooth muscle relaxant. It binds to specific receptors in human penile tissue, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This process results in the relaxation of trabecular smooth muscle and dilation of cavernous arteries, facilitating erection through the corporal veno-occlusive mechanism. The drug also attenuates presynaptic noradrenaline release in the corpus cavernosum, further enhancing its efficacy in inducing erections .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals rapid absorption and distribution following intracavernous administration. A study indicated that after a 20 mcg injection, systemic plasma concentrations peaked at 16.8 pg/mL within 5 minutes, returning to baseline levels within 2 hours . The absolute bioavailability of alprostadil is estimated to be around 98% .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 16.8 pg/mL |
| Time to Peak | 2-5 minutes |
| Half-life | ~7 minutes |
| Bioavailability | ~98% |
Efficacy in Clinical Studies
This compound has been extensively studied for its effectiveness in treating ED. A multicenter trial involving 162 patients demonstrated that 93% of the injections resulted in rigid erections sufficient for sexual intercourse. Over a four-year period, side effects such as prolonged erections and penile pain were reported but decreased significantly over time .
Table 2: Efficacy Outcomes from Clinical Trials
| Study Parameter | Result |
|---|---|
| Rigid Erections Achieved | 93% |
| Patient Satisfaction (Good/Very Good) | 91.4% |
| Side Effects (Year 1 vs Year 4) | Decreased over time |
| Prolonged Erections (>6 hours) | 1.2% |
| Painful Erections | Decreased from 29% to 12.1% |
Safety Profile
The safety profile of this compound is generally favorable. Common side effects include penile pain and hematomas; however, these tend to diminish with continued use. In a long-term study, fibrotic changes were noted in some patients but often resolved spontaneously .
Case Studies and Patient Preferences
A crossover study comparing this compound with intraurethral alprostadil showed that patients preferred the intracavernous route due to higher efficacy rates—82.5% for this compound compared to 53% for intraurethral administration . This preference underscores the importance of route selection in therapeutic outcomes for ED.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying Alprostadil alfadex purity in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with internal standardization is widely used, as described in protocols involving column selection (e.g., resolving peaks for this compound, prostaglandin A1, and internal standards) . UV-Visible spectroscopy (absorbance at 278 nm) and thin-layer chromatography (TLC) are complementary techniques for assessing purity and degradation products . Researchers should validate methods per ICH guidelines, including specificity, linearity, and recovery rates.
Q. How should this compound be stored to maintain stability during laboratory experiments?
- Methodological Answer : this compound is hygroscopic and should be stored in sealed containers at 2–8°C, protected from light. Stability studies indicate degradation occurs above 25°C, particularly in ethanol or organic solvents . For aqueous solutions, pH should be maintained between 6.0–7.5 to prevent hydrolysis. Short-term stability (≤24 hours) at room temperature is acceptable for experimental use if protected from oxidation .
Q. What safety protocols are essential when handling this compound in preclinical studies?
- Methodological Answer : Acute toxicity (oral LD50: 265 mg/kg in rats) necessitates strict personal protective equipment (PPE), including nitrile gloves and lab coats. Fume hoods or biosafety cabinets are required for powder handling. Emergency measures for accidental exposure include rinsing eyes/skin with water (15+ minutes) and seeking medical evaluation for ingestion (H301 hazard code) . Spill management involves inert absorption materials and disposal as hazardous waste .
Advanced Research Questions
Q. How can researchers address conflicting pharmacokinetic data between intracavernous and intraurethral administration routes of this compound?
- Methodological Answer : A crossover study design with dose optimization (e.g., fixed vs. adjusted dosing) and rigorous bioanalytical validation (e.g., LC-MS/MS for plasma quantification) is critical. For example, Shabsigh et al. (2000) resolved route-dependent efficacy discrepancies by standardizing absorption variables (e.g., mucosal pH, perfusion rates) and using mixed-effects models to account for inter-subject variability . Sensitivity analyses should evaluate confounding factors like metabolic enzyme activity .
Q. What in vitro models best replicate the vasodilatory effects of this compound while minimizing confounding variables?
- Methodological Answer : Ex vivo arterial ring assays (e.g., rat thoracic aorta) precontracted with phenylephrine allow direct measurement of prostaglandin E1 (PGE1) receptor-mediated vasodilation. Protocols recommend using Krebs-Henseleit buffer (pH 7.4, 37°C) and normalizing responses to a reference agonist (e.g., sodium nitroprusside) . To reduce variability, endothelial integrity should be confirmed via acetylcholine response, and nitric oxide synthase inhibitors (e.g., L-NAME) may isolate PGE1-specific pathways .
Q. How should researchers design studies to evaluate this compound's interaction with anticoagulants without compromising ethical standards?
- Methodological Answer : Preclinical models (e.g., rodent tail-bleeding assays) can assess bleeding time prolongation when co-administered with heparin or warfarin. For human trials, stratified randomization by baseline coagulation profiles (INR, platelet count) and adaptive dosing protocols are recommended. Ethical approvals must include monitoring plans for hemorrhage endpoints and interim analyses to halt unsafe combinations .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with small sample sizes?
- Methodological Answer : Bayesian hierarchical models improve power in small-n studies by incorporating prior pharmacokinetic data (e.g., clearance rates from historical cohorts). Non-linear mixed-effects modeling (NONMEM) is preferred for sparse sampling, while bootstrapping validates robustness. Sensitivity analyses should test outliers and missing data assumptions per EMA guidelines .
Data Reporting and Validation
Q. What are the best practices for documenting analytical method validation in this compound research?
- Methodological Answer : Follow FDA Bioanalytical Method Validation guidelines:
- Specificity : Demonstrate resolution from degradation products (e.g., 15-epi-Alprostadil) via forced degradation studies (heat, light, pH extremes) .
- Accuracy/Precision : Report intra-day/inter-day CV% (<15%) using spiked matrices (plasma, excipients) .
- Linearity : Validate over 50–150% of expected concentration ranges with R² ≥0.99 .
Q. How can researchers mitigate batch-to-batch variability in this compound formulations during preclinical testing?
- Methodological Answer : Implement quality-by-design (QbD) principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
